2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE
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Overview
Description
2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE is a complex organic compound that features both indole and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and oxazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized derivatives .
Scientific Research Applications
2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes .
Mechanism of Action
The mechanism of action of 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(1H-INDOL-3-YL)ACETONITRILE
- 2-(1H-INDOL-3-YL)ISOINDOLIN-1-ONE
- 2-(1H-INDOL-3-YL)CYCLOHEXAN-1-ONE .
Uniqueness
What sets 2-(1H-INDOL-3-YL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2-OXOACETAMIDE apart from these similar compounds is its unique combination of indole and oxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-8-11(22-19-10)6-7-17-16(21)15(20)13-9-18-14-5-3-2-4-12(13)14/h2-5,8-9,18H,6-7H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQSDZGXYRUHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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